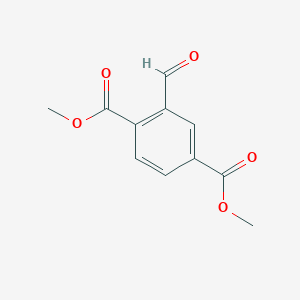

Dimethyl 2-formylterephthalate

Description

Dimethyl 2-formylterephthalate is an organic compound with the molecular formula C10H8O5. It is a derivative of terephthalic acid, where two of the carboxyl groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a formyl group. This compound is a white crystalline solid and is used in various chemical synthesis processes.

Properties

Molecular Formula |

C11H10O5 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

dimethyl 2-formylbenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C11H10O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-6H,1-2H3 |

InChI Key |

FERDJLRBMVPYEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-formylterephthalate can be synthesized through several methods. One common method involves the formylation of dimethyl terephthalate using formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the oxidation of dimethyl 2-methylterephthalate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in a solvent like acetic acid, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-formylterephthalate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate, resulting in dimethyl terephthalate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Dimethyl terephthalate.

Reduction: Dimethyl 2-hydroxymethylterephthalate.

Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-formylterephthalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and polymers.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of high-performance materials, such as polyesters and resins.

Mechanism of Action

The mechanism of action of dimethyl 2-formylterephthalate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the ester groups can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which increases the electrophilicity of the formyl group.

Comparison with Similar Compounds

Similar Compounds

Dimethyl terephthalate: Lacks the formyl group and is used primarily in the production of polyethylene terephthalate (PET).

Dimethyl phthalate: Contains ester groups on the ortho positions of the benzene ring and is used as a plasticizer.

Uniqueness

Dimethyl 2-formylterephthalate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other dimethyl esters of terephthalic acid. This makes it a valuable intermediate in organic synthesis, offering pathways to a variety of functionalized aromatic compounds.

Biological Activity

Dimethyl 2-formylterephthalate (DMF) is a chemical compound that has attracted attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a formyl group attached to a terephthalate moiety. Its molecular formula is CHO, with a molecular weight of 222.21 g/mol. The presence of the formyl group is crucial as it can participate in various chemical reactions, influencing the compound's biological properties.

Biological Activities

Research indicates that DMF exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that DMF may have potential antimicrobial effects against various pathogens. Its mechanism may involve the inhibition of specific enzymes that are critical for microbial survival.

- Anticancer Effects : DMF has been investigated for its anticancer properties. It may act by modulating cellular pathways associated with cancer proliferation and survival, potentially affecting phosphodiesterase enzymes and increasing cyclic adenosine monophosphate (cAMP) levels, which can influence cell signaling pathways related to tumor growth.

- Antioxidant Activity : The compound has shown potential antioxidant effects, which can protect cells from oxidative stress and damage.

The biological activity of DMF can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DMF may inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are involved in critical metabolic pathways like folic acid synthesis and fatty acid biosynthesis.

- Cell Signaling Modulation : By increasing cAMP levels through phosphodiesterase inhibition, DMF could impact numerous cellular processes, including platelet aggregation and apoptosis in cancer cells.

- Oxidative Reactions : The formyl group can undergo oxidation or reduction reactions, leading to the formation of various metabolites that may also exhibit biological activity.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | , |

| Anticancer | Modulates pathways involved in tumor growth | , |

| Antioxidant | Reduces oxidative stress in cells | , |

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of DMF against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study: Anticancer Potential

In vitro studies demonstrated that DMF could induce apoptosis in cancer cell lines. Mechanistic studies revealed that treatment with DMF led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways. This suggests that DMF may serve as a promising candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing dimethyl 2-formylterephthalate with high purity?

- Methodological Answer : Synthesis of this compound typically involves esterification and formylation steps. To optimize purity:

- Use anhydrous conditions to prevent hydrolysis of ester groups.

- Monitor reaction progress via HPLC or NMR to confirm intermediate formation (e.g., terephthalic acid derivatives).

- Purify via recrystallization using solvents like methanol/water mixtures, ensuring consistent temperature control to avoid impurities .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Approach :

- NMR Spectroscopy : Confirm ester and formyl group positions via H and C NMR (e.g., formyl proton resonance at ~9.8 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- FTIR : Identify carbonyl stretches (~1720 cm for esters, ~1680 cm for formyl groups).

- Cross-reference spectral data with computational models (e.g., DFT simulations) to resolve ambiguities .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Solubility Testing :

- Polar aprotic solvents (e.g., DMSO, DMF) generally dissolve aromatic esters effectively.

- Conduct systematic solubility studies using Hansen solubility parameters to identify ideal solvents for reaction media or crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under oxidative conditions?

- Conflict Analysis Framework :

- Compare experimental protocols (e.g., oxidant concentration, temperature, catalyst presence).

- Replicate disputed results under controlled conditions, using in-situ monitoring (e.g., Raman spectroscopy) to track intermediate species.

- Perform computational studies (e.g., frontier molecular orbital analysis) to predict electron-rich sites prone to oxidation .

Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?

- Degradation Protocol :

- Simulate hydrolytic/photolytic conditions (e.g., UV irradiation in aqueous buffers at varying pH).

- Analyze degradation products via LC-MS/MS and compare with toxicity databases (e.g., EPA ECOTOX) to assess ecological risks.

- Use isotope-labeling (e.g., C-formyl group) to trace metabolic pathways in biodegradation studies .

Q. How can computational chemistry enhance the design of this compound derivatives for specific applications?

- Computational Workflow :

- Perform molecular docking to predict interactions with biological targets (e.g., enzyme active sites).

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups) with properties like stability or bioavailability.

- Validate predictions with synthetic analogs and in vitro assays .

Methodological Challenges & Solutions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Quality Control Measures :

- Standardize precursor purity (e.g., ≥99% terephthalic acid via HPLC).

- Implement Design of Experiments (DOE) to identify critical process parameters (e.g., reaction time, catalyst loading).

- Use statistical process control (SPC) charts to monitor yield and purity trends across batches .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Data Harmonization Steps :

- Re-evaluate test conditions (e.g., cell lines, exposure duration, solvent carriers).

- Apply read-across methodologies using structurally similar phthalates with robust toxicity profiles (e.g., dimethyl terephthalate).

- Conduct multi-omics analyses (e.g., transcriptomics) to identify mechanistic biomarkers of toxicity .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.